Lipophilicity Advantage: 4.5-Fold Higher XLogP3 Versus the N-1 Methyl Analog
The target compound, 1-isopropyl-3-nitro-1H-pyrazole-5-carbaldehyde, possesses a computed XLogP3 of 0.9, compared to an XLogP3 of 0.2 for the direct N-1 methyl analog (1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, CAS 1215121-75-7) [1]. This represents a 4.5-fold increase in predicted lipophilicity, driven entirely by the replacement of the N-1 methyl group (C₁) with an isopropyl group (C₃). Both compounds share an identical TPSA of 80.7 Ų, confirming that the lipophilicity difference is not confounded by changes in polar surface area [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde: XLogP3 = 0.2 |
| Quantified Difference | 0.7 log units (4.5-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm; values sourced from BOC Sciences datasheet (target) and PubChem CID 50896732 (comparator) |
Why This Matters
The higher XLogP3 directly translates to longer reverse-phase HPLC retention times and improved partitioning into organic phases during extractive workup, enabling more efficient purification and isolation compared to the methyl analog.
- [1] PubChem. 1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde – CID 50896732. Computed Properties: XLogP3-AA: 0.2; Topological Polar Surface Area: 80.7 Ų. View Source
